N-[2-(2-Ethoxyethoxy)benzyl]-1-heptanamine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Ethoxyethoxy)benzyl]-1-heptanamine typically involves the reaction of 2-(2-ethoxyethoxy)benzyl chloride with 1-heptanamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-Ethoxyethoxy)benzyl]-1-heptanamine undergoes various chemical reactions, including:
Substitution: This compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form new compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in organic solvents like dichloromethane.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted benzylamines.
Scientific Research Applications
N-[2-(2-Ethoxyethoxy)benzyl]-1-heptanamine is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical assays and studies involving enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(2-Ethoxyethoxy)benzyl]-1-heptanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-Methoxyethoxy)benzyl]-1-heptanamine
- N-[2-(2-Propoxyethoxy)benzyl]-1-heptanamine
- N-[2-(2-Butoxyethoxy)benzyl]-1-heptanamine
Uniqueness
N-[2-(2-Ethoxyethoxy)benzyl]-1-heptanamine is unique due to its specific ethoxyethoxy functional group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
N-[[2-(2-ethoxyethoxy)phenyl]methyl]heptan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO2/c1-3-5-6-7-10-13-19-16-17-11-8-9-12-18(17)21-15-14-20-4-2/h8-9,11-12,19H,3-7,10,13-16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHOSAIQOVJAWFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCNCC1=CC=CC=C1OCCOCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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